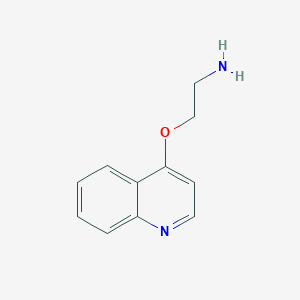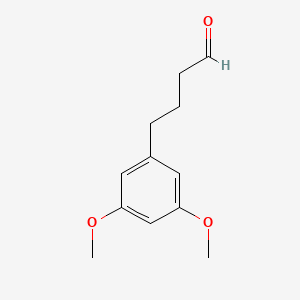
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine is an organic compound with the molecular formula C15H17NO It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 4-methoxynaphthalen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Naphthyl Group: The 4-methoxynaphthalen-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxynaphthalene and a cyclobutanone derivative.
Amination: The final step involves the conversion of the ketone group to an amine group through reductive amination using reagents such as sodium borohydride and an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of naphthyl alcohols or alkanes.
Substitution: Formation of halogenated naphthyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. For example, it has been studied as a tubulin polymerization inhibitor, which disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, preventing the formation of the mitotic spindle and thereby inhibiting cell division.
Comparación Con Compuestos Similares
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxynaphthalen-1-yl)butan-1-amine: Similar structure but with a butane instead of a cyclobutane ring.
4-(2-Methoxynaphthalen-1-yl)butan-1-amine: Another similar compound with a different substitution pattern on the naphthalene ring.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1314784-79-6 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C15H17NO/c1-17-14-8-7-13(15(16)9-4-10-15)11-5-2-3-6-12(11)14/h2-3,5-8H,4,9-10,16H2,1H3 |
Clave InChI |
SNVWAKNMGJXNFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C3(CCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



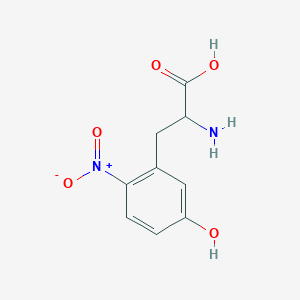

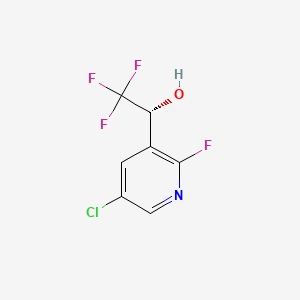
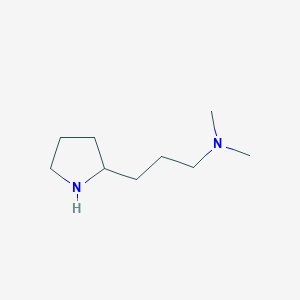
![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)

